molecular formula C15H17N3O4 B14880025 N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B14880025
M. Wt: 303.31 g/mol
InChI Key: QGLZWBXYVXGKFG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a 2,4-dimethoxyphenyl group and a 3-methyl-6-oxopyridazinyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the 2,4-dimethoxyphenyl intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.

    Synthesis of the 3-methyl-6-oxopyridazinyl intermediate: This step involves the reaction of 3-methylpyridazine with an oxidizing agent to form the 3-methyl-6-oxopyridazinyl intermediate.

    Coupling reaction: The final step involves the coupling of the two intermediates in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide analogs: Compounds with similar structures but different substituents.

    Other acetamides: Compounds with different aromatic or heterocyclic groups attached to the acetamide moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable for various research applications.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(3-methyl-6-oxopyridazin-1-yl)acetamide

InChI

InChI=1S/C15H17N3O4/c1-10-4-7-15(20)18(17-10)9-14(19)16-12-6-5-11(21-2)8-13(12)22-3/h4-8H,9H2,1-3H3,(H,16,19)

InChI Key

QGLZWBXYVXGKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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